Fipravirimat
Description
Propriétés
Numéro CAS |
1818867-24-1 |
|---|---|
Formule moléculaire |
C43H67FN2O4S |
Poids moléculaire |
727.1 g/mol |
Nom IUPAC |
(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C43H67FN2O4S/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48)/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-/m0/s1 |
Clé InChI |
YFSNREBZTKMFEB-DHGHKPCRSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7 |
Origine du produit |
United States |
Foundational & Exploratory
Fipravirimat Structural Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (GSK3640254) is a second-generation HIV-1 maturation inhibitor that reached Phase IIb clinical trials before its development was discontinued in 2023.[1] This class of antiretroviral agents targets the final step in the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[2] this compound was designed to overcome the limitations of earlier maturation inhibitors, such as bevirimat, which showed reduced activity against common HIV-1 Gag polymorphisms. This guide provides a detailed overview of the structural activity relationships of this compound, its mechanism of action, and the experimental protocols used in its evaluation.
Structural Activity Relationship (SAR) Studies
The development of this compound and its analogs has been driven by the need to improve potency against wild-type and polymorphic HIV-1 strains, particularly those with variations in the Gag sequence that confer resistance to first-generation maturation inhibitors.
A key structural feature of this compound that distinguishes it from its predecessor, BMS-955176, is the replacement of a para-substituted benzoic acid moiety with a cyclohex-3-ene-1-carboxylic acid containing a fluoromethyl group.[3] This modification was critical in enhancing the antiviral activity against a range of clinically relevant polymorphic variants.
Subsequent research led to the development of VH3739937, an advanced analog of this compound. In VH3739937, the fluorine atom is replaced by a 4-cyanopyridyl ether. This change resulted in a significantly enhanced antiviral profile, including improved activity against the A364V mutation, a key resistance pathway for this compound.[4]
Quantitative SAR Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and its key analogs against wild-type and resistant HIV-1 strains.
| Compound | Target HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| BMS-955176 | Subtype B clinical isolates (median) | 21 | >10 | >476 | [5] |
| This compound (GSK3640254) | Clinical isolates (mean) | 9 | Not Reported | Not Reported | [6] |
| This compound (GSK3640254) | A364V mutant | Less susceptible | Not Reported | Not Reported | [6] |
| VH3739937 | HIV-1 NLRepRlucP373S | ≤ 5.0 | 11.4 | >2280 | [1] |
| VH3739937 | A364V mutant | ≤ 8.0 | 11.4 | >1425 | [1] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/EC50.
Mechanism of Action: Inhibition of HIV-1 Gag Processing
This compound exerts its antiviral effect by disrupting the maturation of the HIV-1 virion. This process is dependent on the sequential cleavage of the Gag polyprotein (Pr55Gag) by the viral protease. This compound specifically inhibits the final cleavage event, the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1). This inhibition leads to the accumulation of the immature CA-SP1 (p25) precursor, resulting in the formation of non-infectious, morphologically aberrant viral particles.[7]
HIV-1 Gag Processing Pathway
The following diagram illustrates the sequential cleavage of the HIV-1 Gag polyprotein and the point of inhibition by this compound.
References
- 1. Preclinical Profile of the HIV-1 Maturation Inhibitor VH3739937 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-resolution structures of HIV-1 Gag cleavage mutants determine structural switch for virus maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of BMS-955176, a Second-Generation HIV-1 Maturation Inhibitor with Improved Potency, Antiviral Spectrum, and Gag Polymorphic Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fipravirimat (GSK3640254): An In-Depth Technical Guide to its In Vitro Antiviral Activity Against HIV-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of Fipravirimat (GSK3640254), a next-generation HIV-1 maturation inhibitor. This compound targets a late-stage event in the viral lifecycle, offering a novel mechanism of action with the potential to combat drug-resistant HIV-1 strains.[1][2] This document details the quantitative antiviral potency, experimental methodologies employed in its evaluation, and the molecular pathways it disrupts.
Core Mechanism of Action
This compound is a potent inhibitor of HIV-1 maturation.[3] Its mechanism centers on the disruption of the final proteolytic cleavage event in the Gag polyprotein cascade. Specifically, it blocks the cleavage of the p25 precursor protein into the mature capsid protein (p24) and the spacer peptide 1 (SP1).[1][2] This inhibition prevents the proper assembly and morphological rearrangement of the viral core, resulting in the production of immature, non-infectious virions.[1] Mechanistic studies have shown that this compound binds to Gag virus-like particles (VLPs) and dissociates at a significantly slower rate than previous-generation maturation inhibitors, contributing to its enhanced antiviral profile.[1][2]
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity across a broad range of HIV-1 strains, including various subtypes and those with polymorphisms that conferred resistance to earlier maturation inhibitors.[1][2]
Table 1: Antiviral Activity of this compound Against Laboratory Strains of HIV-1 and HIV-2
| Virus Strain | Tropism | Endpoint Assay | Cell Line | Mean EC50 (nM) ± SEM |
| HIV-1 | ||||
| NL4-3 | T-tropic | Luciferase | CEM-NKR-CCR5-Luc | 0.3 ± 0.03 |
| IIIB | T-tropic | Reverse Transcriptase | MT-2 | 0.8 ± 0.08 |
| HXB2 | T-tropic | Reverse Transcriptase | MT-2 | 0.6 ± 0.06 |
| RF | T-tropic | Reverse Transcriptase | MT-2 | 0.8 ± 0.12 |
| MN | T-tropic | Reverse Transcriptase | MT-2 | 0.9 ± 0.15 |
| Bal | M-tropic | p24 Antigen | PM1 | 1.1 ± 0.15 |
| JRFL | M-tropic | p24 Antigen | PM1 | 1.2 ± 0.11 |
| BaL.26 | M-tropic | Luciferase | CEM-NKR-CCR5-Luc | 0.7 ± 0.09 |
| HIV-2 | ||||
| ROD | - | Reverse Transcriptase | MT-2 | >1000 |
| EHO | - | Reverse Transcriptase | MT-2 | >1000 |
Data sourced from Dicker et al. (2022).[1]
Table 2: Antiviral Activity of this compound Against HIV-1 Clinical Isolates in PBMCs
| Subtype | Number of Isolates | Mean EC50 (nM) | EC50 Range (nM) |
| A | 3 | 11 | 9 - 14 |
| B | 7 | 8 | 4 - 12 |
| C | 6 | 9 | 4 - 23 |
| CRF01_AE | 3 | 7 | 5 - 10 |
| Overall | 19 | 9 | 4 - 23 |
Data sourced from Dicker et al. (2022).[1]
Table 3: Antiviral Activity Against Chimeric Viruses with Gag Polymorphisms
| Subtype | Number of Viruses | Mean EC50 (nM) |
| B | 100 | 1.9 |
| C | 35 | 1.2 |
The protein-binding adjusted 90% effective concentration (EC90) against this library of viruses was 33 nM.[1][2]
Resistance Profile
In vitro resistance selection studies and analysis from a phase IIa clinical trial have identified the A364V mutation in the Gag region as the primary substitution associated with reduced susceptibility to this compound.[1][2] Mechanistic studies revealed that virus-like particles containing the A364V mutation exhibit a significantly higher rate of p25 cleavage compared to wild-type particles, providing a potential mechanism for resistance.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro antiviral activity of this compound.
Multi-cycle Antiviral Assays in T-cell Lines (e.g., MT-2)
This assay determines the efficacy of this compound in inhibiting HIV-1 replication over multiple rounds of infection.
-
Cell Preparation: MT-2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin. Cells are maintained in a logarithmic growth phase.
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium in a 96-well plate.
-
Add MT-2 cells to each well at a density of approximately 2 x 10^5 cells/mL.
-
Infect the cells with a laboratory-adapted HIV-1 strain (e.g., IIIB, HXB2) at a pre-determined multiplicity of infection (MOI).
-
Include control wells with virus-infected cells (no drug) and uninfected cells (no drug, no virus).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Endpoint Measurement (Reverse Transcriptase Activity):
-
After incubation, pellet the cells by centrifugation.
-
Collect the cell-free supernatant.
-
Quantify the amount of reverse transcriptase (RT) enzyme in the supernatant using a commercially available RT activity assay kit. The signal is proportional to the amount of virus produced.
-
-
Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of RT inhibition against the log of this compound concentration and fitting the data to a four-parameter dose-response curve.
p24 Antigen-Based Antiviral Assay (e.g., PM1 cells or PBMCs)
This method is often used for M-tropic viruses and primary clinical isolates.
-
Cell Preparation: PM1 cells are cultured similarly to MT-2 cells. For Peripheral Blood Mononuclear Cells (PBMCs), they are isolated from healthy donor blood, stimulated with phytohemagglutinin (PHA) for 2-3 days, and then cultured in medium supplemented with Interleukin-2 (IL-2).
-
Assay Setup: The setup is analogous to the MT-2 assay, with stimulated PBMCs or PM1 cells plated in 96-well plates with serial dilutions of this compound, followed by infection with the appropriate HIV-1 strain.
-
Incubation: Plates are incubated for 7 days, with a medium change on day 4.
-
Endpoint Measurement (p24 Antigen ELISA):
-
Collect cell-free supernatants at the end of the incubation period.
-
Lyse the virus particles in the supernatant using a detergent-based lysis buffer.
-
Quantify the concentration of HIV-1 p24 capsid protein using a commercially available p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[4][5] The absorbance is directly proportional to the amount of p24 antigen.
-
-
Data Analysis: Calculate the EC50 value as described for the RT assay, based on the inhibition of p24 production.
Luciferase Reporter Gene Assay (e.g., CEM-NKR-CCR5-Luc)
This is a highly sensitive single-cycle or multi-cycle assay format.
-
Cell Line: CEM-NKR-CCR5-Luc is an engineered T-cell line that contains an HIV-1 LTR-driven luciferase reporter gene.[6]
-
Assay Principle: Upon successful HIV-1 infection and Tat protein expression, the HIV-1 LTR is activated, leading to the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of viral replication.[6][7]
-
Procedure:
-
Plate CEM-NKR-CCR5-Luc cells in 96-well plates with serial dilutions of this compound.
-
Infect with an appropriate HIV-1 strain.
-
Incubate for 3-4 days.
-
Add a luciferase assay reagent (e.g., Britelite) to lyse the cells and provide the luciferase substrate.[6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the EC50 based on the reduction in relative luminescence units (RLU) in treated wells compared to untreated virus control wells.[6]
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or general toxicity to the host cells.
-
Procedure:
-
Plate the same cell lines used in the antiviral assays (e.g., MT-2, PM1, PBMCs) in a 96-well plate.
-
Add serial dilutions of this compound (without adding any virus).
-
Incubate for the same duration as the corresponding antiviral assay.
-
Assess cell viability using a colorimetric or fluorometric method, such as MTT or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of this compound concentration. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for peer-reviewed literature or clinical guidance. Development of this compound was discontinued by ViiV Healthcare in 2023.[8][9]
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ablinc.com [ablinc.com]
- 5. en.hillgene.com [en.hillgene.com]
- 6. researchgate.net [researchgate.net]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
Fipravirimat's Foothold: A Technical Guide to its Binding Site on the HIV-1 Capsid Protein
For Immediate Release
This technical guide provides a comprehensive overview of the binding site and mechanism of action of Fipravirimat (also known as Lenacapavir or GS-6207), a first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical interactions and workflows involved in the study of this potent antiretroviral agent.
Executive Summary
This compound represents a significant advancement in antiretroviral therapy, targeting the HIV-1 capsid protein (CA), a crucial component in multiple stages of the viral lifecycle. By binding to a highly conserved pocket at the interface of two adjacent capsid protomers within the hexameric lattice, this compound disrupts capsid stability and function. This interference affects both early-stage processes, such as nuclear import of the viral pre-integration complex, and late-stage events, including virion assembly and maturation. This guide delves into the specifics of this interaction, providing a detailed examination of the binding kinetics, resistance mutations, and the experimental techniques used to elucidate these molecular mechanisms.
Quantitative Analysis of this compound-Capsid Interaction
The potency of this compound is underscored by its high affinity for the HIV-1 capsid. The following tables summarize the binding kinetics and antiviral efficacy of this compound against wild-type and mutant HIV-1 strains.
Table 1: Binding Kinetics and Antiviral Efficacy of this compound against Wild-Type HIV-1
| Parameter | Value | Reference |
| Binding Affinity (KD) | ~200 pM | [1] |
| Association Rate (kon) | 7 x 104 M-1s-1 | |
| Dissociation Rate (koff) | 1.5 x 10-5 s-1 | |
| EC50 (in MT-4 cells) | 105 pM | |
| EC50 (in CD4+ T cells) | 32 pM | |
| EC50 (in macrophages) | 56 pM |
Table 2: Key Resistance Mutations to this compound in the HIV-1 Capsid Protein
| Mutation | Location | Fold Change in Susceptibility | Reference |
| Q67H | N-terminal domain | ~5-fold reduction in KD | [2] |
| N74D | N-terminal domain | ~20-fold decrease in binding affinity | [2] |
| Q67H/N74D | N-terminal domain | ~150-fold reduced KD | [2] |
| L56V | N-terminal domain | 72-fold | |
| N57H | N-terminal domain | 4,890-fold |
Experimental Protocols
The characterization of the this compound binding site has been made possible through a combination of advanced biochemical and structural biology techniques. The following are detailed methodologies for key experiments.
Recombinant HIV-1 Capsid Protein Expression and Purification
A function-based purification method is employed, leveraging the inherent ability of the HIV-1 capsid protein to polymerize and depolymerize in vitro.
-
Expression: The gene for the HIV-1 capsid protein is cloned into an E. coli expression vector (e.g., pET). The protein is then expressed in a suitable E. coli strain, such as BL21(DE3), via induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis and Initial Purification: The bacterial cells are harvested and lysed. The soluble fraction containing the capsid protein is subjected to ammonium sulfate precipitation to concentrate the protein.
-
Polymerization-Based Purification: The capsid protein-enriched pellet is resolubilized in a high-salt buffer (e.g., 2.5 M NaCl) to induce polymerization. The polymerized capsid is then pelleted by centrifugation.
-
Depolymerization and Final Purification: The pellet is resuspended in a low-salt buffer to induce depolymerization back into soluble monomers. This solution is then passed through an anion-exchange chromatography column to remove any remaining contaminants, yielding highly pure and assembly-competent capsid protein.
X-ray Crystallography of the this compound-Capsid Complex
High-resolution structural information of the this compound binding site is obtained through X-ray crystallography.
-
Complex Formation: Purified, assembly-competent HIV-1 capsid protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various commercially available or custom-made screens. Crystals are grown by mixing the complex with a reservoir solution and allowing vapor equilibration.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known capsid protein structure as a search model. The this compound molecule is then built into the electron density map, and the entire complex is refined to produce a high-resolution atomic model.
Cryo-Electron Microscopy (Cryo-EM) of Capsid Assemblies
Cryo-EM is utilized to visualize the structure of this compound-bound capsid assemblies in a near-native state.
-
Sample Preparation: Purified capsid protein is induced to assemble into tubular or conical structures in the presence of this compound.
-
Grid Preparation: A small volume of the assembled capsid solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector under low-dose conditions.
-
Image Processing and 3D Reconstruction: The collected images are processed to correct for motion and the contrast transfer function. Individual particle images are picked, aligned, and averaged to generate a high-resolution three-dimensional reconstruction of the this compound-bound capsid assembly using software for helical or single-particle reconstruction.[2]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time binding kinetics of this compound to the HIV-1 capsid protein.
-
Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing purified HIV-1 capsid protein onto the surface.
-
Binding Analysis: A series of this compound concentrations are flowed over the sensor chip surface. The association of this compound to the immobilized capsid protein is monitored in real-time by detecting changes in the refractive index at the surface.
-
Dissociation Analysis: After the association phase, a buffer is flowed over the chip to monitor the dissociation of this compound from the capsid protein.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a 1:1 binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Antiviral Efficacy (EC50) Determination
The antiviral activity of this compound is quantified by measuring the 50% effective concentration (EC50) using a p24 antigen capture ELISA.
-
Cell Culture and Infection: Susceptible cells (e.g., MT-4, primary CD4+ T cells) are infected with a known amount of HIV-1 in the presence of serial dilutions of this compound.
-
Incubation: The infected cells are incubated for a defined period (e.g., 5-7 days) to allow for viral replication.
-
p24 Antigen Quantification: The supernatant from each well is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial p24 antigen capture ELISA kit.
-
EC50 Calculation: The p24 concentrations are plotted against the corresponding this compound concentrations, and the data are fitted to a dose-response curve to calculate the EC50 value, which is the concentration of the drug that inhibits viral replication by 50%.
Visualizations
The following diagrams illustrate the this compound binding site and the experimental workflow for its characterization.
Conclusion
This compound's unique mechanism of action, centered on its high-affinity binding to a critical interface on the HIV-1 capsid protein, marks a pivotal development in the fight against HIV. The detailed understanding of this binding site, facilitated by the experimental approaches outlined in this guide, not only explains its potent antiviral activity but also provides a roadmap for the development of next-generation capsid inhibitors with improved resistance profiles. This technical guide serves as a valuable resource for the scientific community, fostering further research and innovation in the field of antiretroviral drug discovery.
References
Fipravirimat (GSK3640254): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fipravirimat (also known as GSK3640254 and BMS-986197) is an investigational, orally administered small molecule that belongs to the class of HIV-1 maturation inhibitors.[1] Developed by Bristol Myers Squibb and later advanced by ViiV Healthcare, this compound represents a novel therapeutic approach targeting the final stages of the HIV-1 lifecycle.[1] The compound demonstrated potent, dose-dependent antiviral activity in early clinical studies.[1] However, its development was discontinued in early 2023 due to the rapid emergence of resistance, specifically the Gag A364V mutation, observed in short-term monotherapy trials.[1] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, antiviral activity, and pharmacokinetic profile.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical formula C43H67FN2O4S.[2] Its structure is characterized by a triterpenoid core. The systematic IUPAC name for this compound is (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C43H67FN2O4S | [2] |
| Molecular Weight | 727.08 g/mol | [2] |
| CAS Number | 1818867-24-1 | [2] |
| Solubility | 10 mM in DMSO | [4] |
Mechanism of Action
This compound is an HIV-1 maturation inhibitor that disrupts the final stage of the viral lifecycle.[1] Unlike protease inhibitors, which target the viral protease enzyme, maturation inhibitors bind to the viral Gag polyprotein.[1] This binding event specifically inhibits the last protease cleavage event between the capsid (CA) protein (p24) and the spacer peptide 1 (SP1) in the Gag polyprotein. The failure of this cleavage prevents the proper assembly and maturation of the viral core, resulting in the formation of non-infectious, immature virus particles.[1]
Caption: Mechanism of action of this compound in the HIV-1 lifecycle.
Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes and clinically relevant polymorphisms.[4]
Table 2: In Vitro Antiviral Activity of this compound against HIV-1
| Assay Type | HIV-1 Strains/Isolates | Parameter | Value (nM) |
| Multiple-cycle assay | Minilibrary of clinically relevant HIV-1 polymorphisms | EC90 | 33 |
| Antiviral Activity Assay | Panel of HIV-1 clinical isolates in PBMCs | Mean EC50 | 9 |
| Binding Affinity Assay | HIV-1 Virus-Like Particles (VLPs) | Kd | 1.4 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in Phase I and Phase IIa clinical trials in both healthy volunteers and HIV-1 positive, treatment-naive adults.[5][6][7]
Table 3: Pharmacokinetic Parameters of this compound in HIV-1 Positive, Treatment-Naive Adults (Phase IIa Study) [5]
| Dose (mg) | AUC0-τ (ng·h/mL) | Cmax (ng/mL) | Cτ (ng/mL) | Tmax (h) |
| 10 | 2,860 | 215 | 80.3 | 5.53 |
| 40 | 9,990 | 733 | 315 | 4.02 |
| 80 | 16,900 | 1,170 | 561 | 5.48 |
| 140 | 32,300 | 2,120 | 1,100 | 4.50 |
| 200 | 43,100 | 2,710 | 1,480 | 4.03 |
Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults [6]
| Dose (mg) | AUC0–τ (h∙ng/mL) | Cmax (ng/mL) | Cτ (ng/mL) | Tmax (h) |
| 100 | 13,800 | 830 | 460 | 5.0 |
| 500 | 67,500 | 4,260 | 2,140 | 5.0 |
Experimental Protocols
In Vitro Gag-Pro-Pol Precursor Cleavage Assay
This assay is designed to assess the ability of a compound to inhibit the proteolytic processing of the HIV-1 Gag-Pro-Pol precursor by the viral protease.
Caption: Workflow for an in vitro HIV-1 Gag cleavage assay.
Methodology:
-
Expression of Gag-Pro-Pol Precursor: The full-length HIV-1 Gag-Pro-Pol precursor is expressed in an in vitro transcription and translation system, such as a rabbit reticulocyte lysate, in the presence of [35S]cysteine to radiolabel the protein products.[8]
-
Protease Cleavage Reaction: The radiolabeled Gag-Pro-Pol precursor is incubated with purified, mature HIV-1 protease in the presence of varying concentrations of this compound or a vehicle control (DMSO).[9]
-
Analysis of Cleavage Products: The reaction products are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Quantification: The radiolabeled protein bands corresponding to the full-length precursor and its cleavage products are visualized by autoradiography and quantified using densitometry to determine the extent of cleavage inhibition at each drug concentration.[8]
Phase IIa Clinical Trial Protocol (NCT03784079)
This study was a randomized, placebo-controlled, double-blind, adaptive-design trial to evaluate the antiviral efficacy, safety, tolerability, and pharmacokinetics of this compound in treatment-naive adults with HIV-1.[5][10]
Caption: High-level overview of the Phase IIa clinical trial design for this compound.
Key Protocol Elements:
-
Participants: Treatment-naive adults aged 18 to 65 years with documented HIV-1 infection.[5]
-
Study Design: The study was conducted in two parts. Part 1 involved a 10-day treatment period, while Part 2 had a 7-day treatment period.[5][11] The duration of Part 2 was shortened to reduce the potential for the development of resistance.[11]
-
Intervention: Participants were randomized to receive once-daily oral doses of this compound or a matching placebo. All doses were administered with a moderate-fat meal.[10]
-
Primary Endpoint: The primary endpoint was the maximum change from baseline in plasma HIV-1 RNA levels.[5][10]
-
Secondary Endpoints: Secondary endpoints included safety, tolerability, and various pharmacokinetic parameters.[10]
Conclusion
This compound is a potent HIV-1 maturation inhibitor with a novel mechanism of action. While its clinical development was halted due to a low barrier to resistance, the extensive research conducted on this compound has provided valuable insights into the inhibition of HIV-1 maturation. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of antiviral drug development.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C43H67FN2O4S | CID 118435805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSK3640254 (GSK254, this compound) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]
- 5. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the HIV‐1 maturation inhibitor GSK3640254 on QT interval in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Cleavage of the Human Immunodeficiency Virus Type 1 GagPol Precursor by Its Activated Protease Occurs by an Intramolecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHASE IIA PROOF-OF-CONCEPT TRIAL OF NEXT-GENERATION MATURATION INHIBITOR GSK3640254 [natap.org]
- 11. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fipravirimat: An In-depth Analysis of Cellular Targets Beyond HIV-1 Gag
Abstract: Fipravirimat (GSK3640254) is a potent, next-generation HIV-1 maturation inhibitor that has demonstrated significant antiviral activity by targeting the viral Gag polyprotein. While its primary mechanism of action is well-characterized, the exploration of its potential interactions with host cellular proteins remains a critical area of investigation for a comprehensive understanding of its pharmacological profile. This technical guide provides an overview of this compound's established on-target activity, summarizes the available quantitative data, and presents a detailed exploration of state-of-the-art experimental protocols for the identification and characterization of potential cellular targets beyond HIV-1 Gag. As of the current date, no specific cellular off-targets of this compound have been documented in peer-reviewed literature; therefore, this document focuses on the methodologies that can be employed to elucidate these interactions.
Introduction to this compound and HIV-1 Maturation Inhibition
This compound is an investigational small molecule that belongs to the class of HIV-1 maturation inhibitors.[1] These inhibitors disrupt the late stages of the viral life cycle, specifically the proteolytic cleavage of the Gag polyprotein precursor (Pr55Gag). This process is essential for the formation of a mature and infectious viral core.[2] this compound has shown potent, dose-dependent antiviral activity in early clinical studies and was engineered to overcome resistance seen in earlier-generation maturation inhibitors.[1] Despite its promising antiviral profile, the development of this compound was discontinued, in part due to a low genetic barrier to resistance.[1]
The primary molecular target of this compound is the HIV-1 Gag polyprotein. Specifically, it binds to the cleavage site between the capsid (CA) and spacer peptide 1 (SP1), preventing its processing by the viral protease. This inhibition leads to the production of immature, non-infectious virions.
Known Target: HIV-1 Gag and Mechanism of Action
This compound's mechanism of action revolves around the inhibition of Gag processing, a critical step in the maturation of HIV-1 virions. Gag is synthesized as a polyprotein that orchestrates the assembly of new virus particles at the host cell's plasma membrane. For the newly budded virion to become infectious, Gag must be cleaved by the viral protease into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2.
This compound specifically interferes with the final cleavage event, the separation of SP1 from the C-terminus of the CA domain. By binding to the CA-SP1 junction, this compound stabilizes the immature Gag lattice, sterically hindering the viral protease from accessing the cleavage site. This results in the release of virions with defective, non-functional cores, rendering them incapable of infecting new cells.
Quantitative Data on this compound's Antiviral Activity
The following tables summarize the reported in vitro efficacy of this compound (GSK3640254) against various strains of HIV-1. This data pertains to its on-target activity, as no quantitative data for off-target interactions is currently available.
| Parameter | Virus/Condition | Value (nM) | Reference |
| Mean EC50 | Panel of HIV-1 clinical isolates in PBMCs | 9 | [3] |
| Mean Protein-Binding Adjusted EC90 | Library of subtype B and C chimeric viruses with Gag polymorphisms | 33 | [3] |
| Target Trough Concentration (3x PBA EC90) | For least sensitive triple-mutant polymorph | 150 | [4] |
Cellular Targets Beyond HIV-1 Gag: A Gap in Current Knowledge
A thorough review of the existing scientific literature reveals a notable absence of studies identifying specific host cell proteins that are direct targets of this compound. While the on-target effects on HIV-1 Gag are well-documented, potential off-target interactions within the host proteome have not been reported.
The identification of off-target effects is a crucial component of drug development. Such interactions can lead to unforeseen side effects or toxicities. Conversely, understanding a drug's polypharmacology—its ability to interact with multiple targets—can open avenues for drug repurposing and provide a more complete picture of its biological activity. Given the potent and specific nature of this compound, it is plausible that it may interact with host cell proteins, although likely with lower affinity than its primary target.
Experimental Protocols for Off-Target Identification
To address the gap in knowledge regarding this compound's cellular targets, several robust methodologies can be employed. These techniques are designed to identify drug-protein interactions in a cellular context.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. This thermal shift can be detected and quantified.
Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.
-
Heat Challenge: The samples are heated to a range of temperatures.
-
Protein Separation: The soluble fraction of proteins (those that did not denature and aggregate) is separated from the precipitated fraction by centrifugation.
-
Quantification: The amount of a specific protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry (proteome-wide CETSA).
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve in the presence of the drug indicates a direct binding interaction.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fipravirimat: Application Notes and Protocols for HIV-1 Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (formerly GSK3640254 and BMS-986197) is a second-generation, potent, orally bioavailable inhibitor of human immunodeficiency virus type 1 (HIV-1) maturation.[1][2] This novel class of antiretroviral agents targets the final step in the viral life cycle, preventing the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[3][4] By inhibiting the conversion of the capsid-spacer peptide 1 (CA-SP1) precursor to the mature capsid (CA) protein, this compound leads to the production of non-infectious viral particles with defective cores.[4][5] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.
Mechanism of Action: Inhibition of HIV-1 Maturation
HIV-1 maturation is a critical process that occurs after the budding of an immature virion from an infected cell. It involves the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This cascade of cleavage events leads to a morphological rearrangement within the virion, forming a mature, infectious particle with a condensed conical core.
This compound specifically targets the cleavage of the CA-SP1 junction in the Gag polyprotein.[4][5] This inhibition is achieved by binding to the Gag protein, thereby disrupting the maturation process and rendering the newly produced virions incapable of infecting other cells.[5][6]
Below is a diagram illustrating the HIV-1 Gag polyprotein cleavage pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various HIV-1 strains.
Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains
| HIV-1 Strain | Cell Line | Assay Type | Endpoint | EC50 (nM) | Reference |
| NL4-3 (T-tropic) | CEM-NKR-CCR5-Luc | Single-cycle | Luciferase | < 1 | [4] |
| Bal (M-tropic) | CEM-NKR-CCR5-Luc | Single-cycle | p24 Antigen | 1.1 | [4] |
| JRFL (M-tropic) | CEM-NKR-CCR5-Luc | Single-cycle | p24 Antigen | 1.2 | [4] |
| Mean of 8 strains | - | - | - | 0.8 (±0.10) | [4] |
Table 2: Antiviral Activity of this compound against Clinical HIV-1 Isolates in PBMCs
| HIV-1 Subtype | Number of Isolates | Mean EC50 (nM) | Reference |
| A | 3 | 9 | [4] |
| B | 7 | 9 | [4] |
| C | 6 | 9 | [4] |
| CRF01_AE | 3 | 9 | [4] |
| Overall Mean | 19 | 9 | [4] |
Table 3: Antiviral Activity of this compound against a Panel of Subtype B and C Gag/pr Chimeric Viruses
| Virus Subtype | Mean EC50 (nM) | Mean Protein-Binding Adjusted EC90 (nM) | Reference |
| Subtype B | 1.9 | 33 | [4][5] |
| Subtype C | 1.2 | 33 | [4][5] |
Table 4: this compound Resistance Profile
| Mutation | Effect on this compound Susceptibility | Mechanism of Resistance | Reference |
| Gag A364V | Reduced susceptibility | Increased rate of p25 cleavage (9.3-fold faster than wild-type) | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antiviral activity and cytotoxicity of this compound are provided below.
Experimental Workflow: In Vitro Antiviral Assay
The general workflow for assessing the antiviral efficacy of this compound is depicted in the following diagram.
Protocol 1: Single-Round Infectivity Assay using TZM-bl Reporter Cells
This assay measures the inhibition of HIV-1 entry and replication in a single cycle of infection using a genetically engineered cell line (TZM-bl) that expresses luciferase and β-galactosidase under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
96-well flat-bottom culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend TZM-bl cells in complete growth medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "no drug" control.
-
-
Infection:
-
Dilute the HIV-1 virus stock to a predetermined titer (e.g., that gives a strong luciferase signal).
-
Add 100 µL of the diluted virus to each well (except for the uninfected control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Measurement:
-
Remove 100 µL of the supernatant from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Transfer 150 µL of the lysate to a white 96-well plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
Supernatants from this compound-treated, HIV-1 infected cell cultures (from Protocol 1 or a multi-cycle assay)
-
Commercially available HIV-1 p24 antigen ELISA kit (follow the manufacturer's instructions) or in-house coated plates
-
p24-specific capture and detection antibodies
-
Recombinant p24 standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure (General):
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Addition:
-
Wash the plate.
-
Add serial dilutions of the recombinant p24 standard and the cell culture supernatants to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection Antibody:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for HIV-1 p24.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Conjugate and Substrate:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
-
Reading and Analysis:
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant p24 protein and calculate the p24 concentration in the samples.
-
Determine the EC50 of this compound based on the reduction in p24 production.
-
Protocol 3: Cytotoxicity Assay (MTT-based)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
Target cells (e.g., TZM-bl, PBMCs)
-
Complete growth medium
-
This compound
-
96-well flat-bottom culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as in the antiviral assays.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells. Include a "no drug" control.
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Reading and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
-
Conclusion
This compound is a potent second-generation HIV-1 maturation inhibitor with a favorable in vitro antiviral profile against a broad range of HIV-1 subtypes and clinical isolates.[4][5] The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound and other novel maturation inhibitors. Accurate determination of EC50 and CC50 values is essential for assessing the therapeutic potential and selectivity of these compounds. Further investigation into the resistance profile and mechanism of action will continue to be critical in the development of new and effective antiretroviral therapies.
References
- 1. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK3640254 (GSK254, this compound) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
Application Notes and Protocols for Fipravirimat in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (also known as GSK3640254) is an investigational second-generation HIV-1 maturation inhibitor.[1][2][3] It exhibits potent antiviral activity by targeting the final step in the processing of the Gag polyprotein, specifically inhibiting the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction.[4][5][6] This disruption of viral maturation results in the production of immature, non-infectious virions.[4][6] this compound has demonstrated robust antiviral activity against a broad range of HIV-1 subtypes, including those with polymorphisms that confer resistance to earlier generation maturation inhibitors.[1][7] This document provides detailed guidelines for the preparation and use of this compound in various in vitro assays, along with stability information and protocols for assessing its antiviral activity.
Data Presentation
This compound Physicochemical and In Vitro Activity Data
| Property | Value | Reference |
| Molecular Formula | C₄₃H₆₇FN₂O₄S | [3] |
| Molar Mass | 727.08 g/mol | [3] |
| Solubility | 10 mM in DMSO | [2] |
| Mechanism of Action | Inhibitor of HIV-1 Gag polyprotein processing (CA-SP1 cleavage) | [4][5][8] |
| Mean EC₅₀ (PBMCs) | 9 nM (against a panel of clinical isolates) | [1][2] |
| Mean Protein-Binding Adjusted EC₉₀ | 33 nM (against subtype B and C viruses) | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock solution, dissolve 7.27 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Stability and Storage of this compound Solutions
Stock Solution Stability:
-
Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term storage.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is highly recommended to prepare single-use aliquots.
-
General Guidance: While specific, long-term stability data for this compound in DMSO is not publicly available, as a general practice for small molecules, it is advisable to use freshly prepared solutions or solutions stored for no longer than 3-6 months. A visual inspection for precipitation should be performed before each use.
Working Solution Stability in Cell Culture Media:
-
The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. It is recommended to prepare fresh dilutions of the stock solution in cell culture medium for each experiment.
-
Avoid prolonged storage of this compound in cell culture media, as the compound's stability may be compromised.
In Vitro Antiviral Activity Assay (Multi-cycle Replication Assay)
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against HIV-1 replication in a multi-cycle assay using peripheral blood mononuclear cells (PBMCs).
Materials:
-
Phytohemagglutinin (PHA)-stimulated PBMCs
-
HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 U/mL recombinant human IL-2.
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability assay reagent (e.g., MTS or resazurin-based)
Protocol:
-
Cell Plating: Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The final DMSO concentration in the culture should be kept constant and non-toxic (typically ≤0.1%).
-
Compound Addition: Add 50 µL of the diluted this compound solutions to the appropriate wells. Include wells with medium alone (cell control) and wells with the vehicle (DMSO) control.
-
Viral Infection: Infect the cells by adding 50 µL of HIV-1 stock at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
Endpoint Measurement:
-
On day 7, carefully collect the cell culture supernatant for the quantification of viral replication using a p24 antigen ELISA, following the manufacturer's instructions.
-
Assess cell viability in the remaining cells using a suitable assay to monitor any cytotoxic effects of the compound.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Similarly, calculate the 50% cytotoxic concentration (CC₅₀) from the cell viability data.
-
Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro antiviral activity assay.
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3640254 (GSK254, this compound) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
Application Notes & Protocols: Quantitative Analysis of Fipravirimat in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat (GSK3640254) is an investigational second-generation HIV-1 maturation inhibitor.[1] It represents a novel class of antiretroviral drugs that target the final stages of the viral life cycle.[2] Unlike many antiretrovirals that inhibit viral enzymes like reverse transcriptase or protease, this compound disrupts the proteolytic cleavage of the Gag polyprotein, specifically the conversion of the capsid-spacer peptide 1 (CA-SP1) precursor to the mature capsid protein (CA).[1][2] This inhibition leads to the production of immature, non-infectious virions.[2] The unique mechanism of action makes this compound a candidate for use in combination therapies, particularly for treatment-experienced patients.
Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development. This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established methods for similar HIV-1 maturation inhibitors.[3]
Mechanism of Action: Inhibition of HIV-1 Maturation
The maturation of HIV-1 is a critical process that transforms newly budded, non-infectious viral particles into mature, infectious virions. This process is driven by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[4][5] this compound specifically targets the final cleavage step in Gag processing, which is the separation of the CA and SP1 domains.[1][2] By binding to the Gag polyprotein, this compound induces a conformational change that prevents the protease from accessing the CA-SP1 cleavage site.[2] This results in the accumulation of immature Gag precursors and the formation of defective viral cores, rendering the virus non-infectious.[6][7]
Quantitative Analysis Protocol: LC-MS/MS
This protocol is adapted from a validated method for the first-generation maturation inhibitor, Bevirimat, and is suitable for the quantification of this compound in human plasma.[3]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well plates and sealing mats
-
Centrifuge capable of handling 96-well plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Add 50 µL of the internal standard solution (in acetonitrile with 0.1% acetic acid) to each well.
-
Add 450 µL of cold, acidified acetonitrile (0.1% acetic acid) to each well to precipitate plasma proteins.[3]
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the suggested starting conditions for the LC-MS/MS analysis. These may require optimization for this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined by infusion of the reference standard |
| MRM Transition (Internal Standard) | To be determined by infusion of the IS |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Assessed for freeze-thaw, short-term, long-term, and post-preparative stability |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
Data Presentation
Quantitative data from sample analysis should be presented in a clear and structured format.
Table 4: Illustrative Quantitative Data for this compound in Human Plasma
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | Accuracy (%) | Precision (%CV) |
| Blank | Not Detected | 1,502,345 | N/A | N/A |
| LLOQ (1 ng/mL) | 1.05 | 1,498,765 | 105.0 | 8.5 |
| QC Low (3 ng/mL) | 2.91 | 1,510,987 | 97.0 | 6.2 |
| QC Mid (50 ng/mL) | 51.5 | 1,489,012 | 103.0 | 4.1 |
| QC High (200 ng/mL) | 195.8 | 1,505,678 | 97.9 | 3.5 |
| Unknown Sample 1 | 45.6 | 1,495,321 | N/A | N/A |
| Unknown Sample 2 | 128.9 | 1,501,111 | N/A | N/A |
Note: The data presented in Table 4 are for illustrative purposes only and do not represent actual experimental results.
Conclusion
The provided application notes and protocols describe a robust LC-MS/MS method for the quantitative analysis of the HIV-1 maturation inhibitor this compound in human plasma. The method is based on a simple and efficient protein precipitation extraction followed by sensitive and selective detection. Adherence to these protocols and proper method validation will ensure the generation of high-quality data essential for the advancement of this compound in clinical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach | PLOS Computational Biology [journals.plos.org]
- 5. Gag-Pol Processing during HIV-1 Virion Maturation: A Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Fipravirimat Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fipravirimat, also known as GS-5734 or Remdesivir, is a broad-spectrum antiviral agent that has demonstrated activity against a range of RNA viruses, including Respiratory Syncytial Virus (RSV) and Ebola virus (EBOV). As a nucleoside analog prodrug, this compound is metabolized within the host cell to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. The development of this compound analogs is a key strategy in the pursuit of next-generation antiviral therapeutics with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) assays are essential tools in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates.
These application notes provide an overview of established HTS assays suitable for the screening of this compound analogs against RSV and EBOV. Detailed protocols for key experimental methodologies are provided to guide researchers in the setup and execution of these screens.
Data Presentation: Antiviral Activity of this compound and a Key Analog
The following table summarizes the in vitro antiviral activity of this compound (GS-5734) and its parent nucleoside analog against Respiratory Syncytial Virus (RSV). This data highlights the significant increase in potency achieved through the prodrug approach. A comprehensive screening of a wider range of this compound analogs would typically be presented in a similar tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (nM)[1] | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound (GS-5734) | RSV A2 | HEp-2 | Phenotypic Screen | >30 | >10 | >333 |
| Parent Nucleoside (4) | RSV A2 | HEp-2 | Phenotypic Screen | 530 | >10 | >18.9 |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral activity by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): A measure of the therapeutic window of a compound, calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Three primary HTS methodologies are detailed below: the Cytopathic Effect (CPE) Inhibition Assay, the Luciferase Reporter Gene Assay, and the Fluorescence Polarization (FP) Assay. These assays are adaptable for screening this compound analogs against both RSV and Ebola virus.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.
Principle: Viral infection often leads to morphological changes in host cells, culminating in cell death. Antiviral compounds that inhibit viral replication will prevent or reduce CPE, thus preserving cell viability. Cell viability can be quantified using various methods, such as the colorimetric MTT or MTS assays, or the luminescent CellTiter-Glo® assay which measures ATP levels.
Protocol for RSV or Ebola Virus:
Materials:
-
Cell Line: HEp-2 cells (for RSV) or Vero E6 cells (for Ebola virus).
-
Virus Stock: RSV (e.g., A2 strain) or Ebola virus (handled in a BSL-4 facility).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 2-10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Assay Plates: 96-well or 384-well clear-bottom, black-walled tissue culture plates.
-
This compound Analogs: Dissolved in 100% DMSO to create stock solutions.
-
Positive Control: this compound (GS-5734) or another known inhibitor.
-
Negative Control: DMSO.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to the desired concentration.
-
Dispense 50 µL of the cell suspension into each well of the assay plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs and control compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add 25 µL of the diluted compounds to the appropriate wells.
-
Include wells with medium and DMSO only for cell control (no virus, no compound) and virus control (virus, no compound).
-
-
Virus Infection:
-
Dilute the virus stock in culture medium to a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Add 25 µL of the diluted virus to all wells except the cell control wells.
-
For cell control wells, add 25 µL of culture medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Cell Viability:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated using the following formula:
% CPE Inhibition = [(Luminescence_test - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
The EC₅₀ and CC₅₀ values are determined by plotting the percentage of inhibition or toxicity against the log of the compound concentration and fitting the data to a four-parameter logistic dose-response curve.
Luciferase Reporter Gene Assay
This assay utilizes a recombinant virus that expresses a reporter gene, such as luciferase, upon replication in host cells.
Principle: The expression of the reporter gene is directly proportional to the level of viral replication. A decrease in the reporter signal in the presence of a compound indicates inhibition of a step in the viral life cycle. This assay is highly sensitive and offers a quantitative readout.
Protocol for RSV or Ebola Virus (using a luciferase-expressing recombinant virus):
Materials:
-
Cell Line: A549 cells (for RSV) or HEK293T cells (for Ebola virus).
-
Recombinant Virus: RSV expressing Renilla or Firefly luciferase, or an Ebola virus transcription- and replication-competent virus-like particle (trVLP) system expressing luciferase.[1]
-
Culture Medium: As described for the CPE assay.
-
Assay Plates: 96-well or 384-well opaque white tissue culture plates.
-
This compound Analogs and Controls: As described for the CPE assay.
-
Luciferase Assay System: e.g., ONE-Glo™ Luciferase Assay System (Promega).
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed cells in opaque white plates as described in the CPE assay protocol.
-
Compound Addition: Add diluted this compound analogs and controls to the cells.
-
Virus Infection:
-
Infect the cells with the luciferase-expressing recombinant virus at an appropriate MOI.
-
For the Ebola trVLP system, co-transfect cells with plasmids encoding the viral proteins and the luciferase reporter minigenome.[1]
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well.
-
Incubate for the recommended time to allow for cell lysis and the luciferase reaction to proceed.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of viral replication inhibition is calculated as follows:
% Inhibition = [1 - (Luminescence_test / Luminescence_virus_control)] * 100
The IC₅₀ value is determined from the dose-response curve.
Fluorescence Polarization (FP) Assay for Viral Polymerase Activity
This is a biochemical assay that directly measures the activity of the viral RNA-dependent RNA polymerase (RdRp), the target of this compound.
Principle: The assay is based on the change in the fluorescence polarization of a fluorescently labeled RNA primer/template duplex upon its interaction with the viral polymerase. When the small, fluorescently labeled RNA is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large polymerase enzyme, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. Inhibitors of the polymerase will prevent this interaction, resulting in a low polarization signal.
Protocol for RSV or Ebola Virus RdRp:
Materials:
-
Purified Recombinant RdRp: RSV L-P complex or Ebola virus L protein.
-
Fluorescently Labeled RNA: A short RNA oligonucleotide with a sequence corresponding to a viral promoter or replication start site, labeled with a fluorophore (e.g., fluorescein).
-
Assay Buffer: Optimized for polymerase activity (e.g., containing Tris-HCl, MgCl₂, DTT, and NTPs).
-
Assay Plates: 384-well low-volume black plates.
-
This compound Analog Triphosphates: The active form of the this compound analogs.
-
Positive Control: this compound triphosphate.
-
Negative Control: DMSO.
-
Fluorescence Polarization Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Dispensing: Dispense the this compound analog triphosphates and controls into the assay plate.
-
Polymerase Addition: Add the purified RdRp to the wells.
-
Incubation: Incubate the plate for a short period to allow for compound-enzyme interaction.
-
RNA Addition: Add the fluorescently labeled RNA to initiate the binding reaction.
-
Incubation: Incubate at the optimal temperature for the polymerase for a set period.
-
Measurement: Read the fluorescence polarization of each well using a plate reader.
Data Analysis: The inhibition of polymerase binding is calculated based on the change in millipolarization (mP) units. The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for HTS Assays
Caption: High-throughput screening assay workflows.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Logical Relationship: HTS Assay Selection
Caption: Logical flow for HTS assay selection.
References
Application Notes and Protocols for Crystallizing Fipravirimat with the HIV-1 Gag Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the co-crystallization of the HIV-1 maturation inhibitor, Fipravirimat, with the viral Gag polyprotein. The protocols outlined below are based on established methods for similar Gag-inhibitor complexes and are intended to serve as a starting point for experimental design.
Introduction
This compound is a second-generation HIV-1 maturation inhibitor that targets the Gag polyprotein, disrupting the final stages of the viral lifecycle. Understanding the precise molecular interactions between this compound and Gag is crucial for the development of more potent and resilient antiretroviral therapies. X-ray crystallography of the this compound-Gag complex can provide atomic-level insights into this interaction, guiding structure-based drug design efforts.
This document details the necessary protocols for the expression and purification of a crystallizable Gag construct, methods for determining the binding characteristics of this compound, and a proposed protocol for co-crystallization.
Data Presentation
A critical aspect of crystallization trials is understanding the binding affinity of the ligand to the target protein. This information helps in determining the appropriate molar ratios for co-crystallization experiments.
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| This compound (GSK3640254) | HIV-1 Virus-Like Particles (VLPs) | 1.4 nM | Not specified |
Experimental Protocols
Expression and Purification of HIV-1 Gag CTD-SP1 Construct
Structural studies have successfully utilized a truncated construct of the HIV-1 Gag protein encompassing the C-terminal domain of the capsid (CA-CTD) and the spacer peptide 1 (SP1). This construct, termed CTD-SP1, forms the six-helix bundle that is the target of maturation inhibitors.
Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize a codon-optimized gene encoding the HIV-1 Gag CA-CTD (residues 284-363) fused to SP1 (residues 364-377).
-
Clone the gene into a suitable bacterial expression vector, such as pET-28a, with an N-terminal hexahistidine (6xHis) tag and a Tobacco Etch Virus (TEV) protease cleavage site.
-
-
Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Lysis and Initial Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 50 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 1 mM DTT).
-
-
His-Tag Cleavage and Further Purification:
-
Dialyze the eluted protein against dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) overnight at 4°C in the presence of TEV protease (1:50 protease:protein ratio).
-
Pass the dialyzed sample through a Ni-NTA column to remove the cleaved His-tag and TEV protease.
-
Further purify the protein by size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE and concentrate the pure protein to 10-20 mg/mL.
-
Determination of this compound-Gag Binding Stoichiometry
Determining the stoichiometry of the this compound-Gag interaction is essential for preparing the correct molar ratios for co-crystallization. While studies with the related inhibitor bevirimat suggest a 1:6 (inhibitor:Gag monomer) ratio within the hexameric Gag lattice, this should be confirmed for this compound. Isothermal Titration Calorimetry (ITC) is a suitable method for this purpose.
General ITC Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified Gag CTD-SP1 protein extensively against the desired ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dissolve this compound in the same dialysis buffer. Ensure complete dissolution and match the buffer composition precisely.
-
-
ITC Experiment:
-
Load the Gag CTD-SP1 protein into the sample cell of the ITC instrument at a concentration of approximately 10-50 µM.
-
Load this compound into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
Include a control experiment by injecting this compound into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Kd), and enthalpy of binding (ΔH).
-
Co-crystallization of this compound with Gag CTD-SP1
The following protocol is adapted from successful co-crystallization of bevirimat with the Gag CTD-SP1 construct.[1]
Protocol:
-
Complex Formation:
-
Based on the determined stoichiometry (or an assumed 1:6 molar ratio of this compound to Gag CTD-SP1 monomer), prepare the complex by mixing the purified Gag CTD-SP1 protein with this compound.
-
Incubate the mixture on ice for at least 1 hour to allow for complex formation. A slight molar excess of this compound (e.g., 1.5-fold) can be used.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method for crystallization screening.
-
Set up crystallization trials using a variety of commercial crystallization screens at different temperatures (e.g., 4°C and 20°C).
-
A starting point for crystallization conditions, based on bevirimat co-crystallization, is 0.1 M Bis-Tris propane pH 7.0 and 1.1–1.2 M Lithium Sulfate.[1]
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature.
-
The use of additives from additive screens may also be beneficial.
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals and cryo-protect them by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Mandatory Visualizations
Caption: Workflow for this compound-Gag co-crystallization.
Caption: this compound's mechanism of action in HIV-1 maturation.
References
Troubleshooting & Optimization
Overcoming Fipravirimat solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the experimental HIV-1 maturation inhibitor, Fipravirimat, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving many poorly water-soluble compounds and is compatible with many in vitro assays at low final concentrations.[1][2]
Q2: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the this compound may crash out of solution as the solvent environment becomes predominantly aqueous. This indicates that the concentration of this compound exceeds its solubility limit in the final buffer composition.
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in cell culture media at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[3][4] However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: Yes, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential for cytotoxicity should be evaluated.[2][5]
Q5: Are there methods to increase the aqueous solubility of this compound without using organic co-solvents?
A5: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include pH adjustment, the use of solubilizing excipients like cyclodextrins, and the preparation of solid dispersions.[6][7][8][9]
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers
If you are experiencing precipitation of this compound upon dilution into aqueous buffers, follow this step-by-step troubleshooting guide.
Step 1: Optimize Co-solvent Concentration
-
Problem: The concentration of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to maintain this compound in solution.
-
Solution:
-
Determine the maximum allowable co-solvent concentration for your assay.
-
Prepare a more concentrated stock solution of this compound in the co-solvent.
-
When diluting into the aqueous buffer, ensure the final co-solvent concentration is as high as permissible for your experiment. This will increase the overall solvating power of the final solution.
-
Step 2: pH Adjustment
-
Problem: The pH of your aqueous buffer may not be optimal for this compound solubility. As this compound contains ionizable groups, its solubility can be pH-dependent.
-
Solution:
-
Examine the structure of this compound to identify its acidic and basic moieties.
-
Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0).
-
Test the solubility of this compound in each buffer to determine the optimal pH range for solubility.
-
Step 3: Utilize Solubilizing Excipients
-
Problem: The intrinsic aqueous solubility of this compound is too low, even with pH optimization.
-
Solution: Employ solubilizing excipients to enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[6]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration to form micelles that encapsulate and solubilize hydrophobic compounds.
-
Data Presentation
Table 1: Properties of Common Solvents and Co-solvents
| Solvent | Type | Dielectric Constant (20°C) | Notes |
| Water | Protic | 80.1 | Universal solvent, but poor for many organic compounds. |
| DMSO | Aprotic | 47.2 | Excellent solvent for many poorly soluble drugs. Can be toxic to cells at higher concentrations.[1][2] |
| Ethanol | Protic | 24.6 | Good solvent, but can have biological effects and may be more volatile. |
| DMF | Aprotic | 36.7 | Strong solvent, but generally more toxic than DMSO. |
Table 2: Common Solubilizing Excipients
| Excipient | Class | Mechanism of Action | Typical Starting Concentration |
| HP-β-CD | Cyclodextrin | Forms inclusion complexes.[6] | 1-5% (w/v) |
| SBE-β-CD | Cyclodextrin | Forms inclusion complexes.[1] | 1-5% (w/v) |
| Tween® 80 | Surfactant | Micellar solubilization. | 0.01-0.1% (v/v) |
| Pluronic® F-68 | Surfactant | Micellar solubilization. | 0.01-0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer at the desired concentration (e.g., 5% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any undissolved material.
-
If undissolved particles are present, centrifuge the solution to pellet the excess solid.
-
Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter to remove any remaining particulates.
-
The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: General workflow for preparing a this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inclusion Complexation of Remdesivir with Cyclodextrins: A Comprehensive Review on Combating Coronavirus Resistance—Current State and Future Perspectives [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
Fipravirimat Technical Support Center: Optimizing Antiviral Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Fipravirimat for maximum antiviral effect. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational HIV-1 maturation inhibitor.[1][2] It targets the final stages of the viral lifecycle by disrupting the cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virus particles.[2][3] This disruption is achieved through a mechanism known as sub-stoichiometric modulation, where a small number of this compound molecules can disrupt the entire assembly of the viral Gag polyprotein shell, leading to high intrinsic potency.[1]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell type, HIV-1 subtype, and specific experimental conditions. However, in vitro studies have shown potent antiviral activity in the low nanomolar range. A mean half-maximal effective concentration (EC50) of 9 nM has been observed against a panel of HIV-1 clinical isolates in peripheral blood mononuclear cells (PBMCs).[4][5][6] For subtype B and C chimeric viruses, the mean EC50 values were 1.9 nM and 1.2 nM, respectively.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does protein binding affect the potency of this compound?
Like many antiviral compounds, the presence of serum proteins can affect the in vitro potency of this compound. It is important to consider this when designing experiments. The mean protein-binding adjusted 90% effective concentration (EC90) for this compound has been determined to be 33 nM.[4][5][6] When transitioning from in vitro to in vivo studies, considering the impact of protein binding is crucial for predicting efficacy.
Q4: What is the known resistance profile for this compound?
A key challenge with this compound has been a low genetic barrier to resistance.[1] The primary resistance-associated mutation that has been identified both in cell culture and in clinical studies is A364V in the Gag polyprotein.[4][6] This mutation can emerge rapidly under monotherapy conditions.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antiviral activity of this compound.
Table 1: In Vitro Antiviral Activity of this compound
| HIV-1 Strain/Cell Type | Parameter | Value (nM) |
| Subtype B (chimeric virus) | Mean EC50 | 1.9[4] |
| Subtype C (chimeric virus) | Mean EC50 | 1.2[4] |
| Clinical Isolates (PBMCs) | Mean EC50 | 9[4][5][6] |
| Subtype B & C (chimeric virus) | Mean protein-binding adjusted EC90 | 33[4][5][6] |
Table 2: In Vivo Dose-Response of this compound Monotherapy in Treatment-Naïve Adults
| Daily Dose | Maximum Mean Decline in Plasma HIV-1 RNA (log10 copies/mL) |
| 10 mg | -0.4[7] |
| 40 mg | -1.2[7] |
| 80 mg | -1.0[7] |
| 140 mg | -1.5[7][8] |
| 200 mg | -2.0[7][8] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound against a laboratory-adapted or clinical isolate of HIV-1 in PBMCs.
Materials:
-
This compound stock solution (in DMSO)
-
Healthy donor PBMCs, stimulated with phytohemagglutinin (PHA) and cultured with interleukin-2 (IL-2)
-
HIV-1 virus stock of known titer
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability assay reagent (e.g., MTT, XTT)
Procedure:
-
Prepare a serial dilution of this compound in complete RPMI medium. The final concentrations should typically range from 0.01 nM to 100 nM. Include a no-drug control.
-
Seed PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Add the serially diluted this compound to the respective wells.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, carefully collect the cell culture supernatant for p24 antigen analysis.
-
Perform a p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Determine cell viability in the remaining cells using a suitable assay to assess the cytotoxicity of this compound.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent virus stock titer. Variation in PBMC donor response. Pipetting errors. | Re-titer virus stock before each experiment. Pool PBMCs from multiple donors. Use calibrated pipettes and ensure proper mixing. |
| No significant antiviral effect observed | This compound degradation. Use of a resistant HIV-1 strain. Incorrect drug concentration. | Prepare fresh drug dilutions for each experiment. Sequence the Gag region of the virus to check for resistance mutations (e.g., A364V). Verify the concentration of the this compound stock solution. |
| High cytotoxicity observed at effective concentrations | Off-target effects of the compound. Contamination of the drug stock. | Perform a cytotoxicity assay (e.g., CC50) in parallel with the antiviral assay to determine the therapeutic index. Ensure the purity of the this compound stock. |
| Unexpectedly low potency | High protein concentration in the culture medium. | Consider the protein-binding adjusted EC90 value when interpreting results. If necessary, perform assays in reduced serum conditions. |
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 lifecycle.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
Fipravirimat Technical Support Center: Minimizing Off-Target Effects
Welcome to the Fipravirimat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during in vitro experiments with this compound (GSK3640254), an investigational HIV-1 maturation inhibitor.
Important Note: The development of this compound was discontinued in 2023.[1] This information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an HIV-1 maturation inhibitor. It targets the viral Gag polyprotein, specifically inhibiting the final cleavage event between the capsid (CA) and the spacer peptide 1 (SP1).[2][3][4][5] This disruption of Gag processing prevents the formation of mature, infectious viral particles.[2][3]
Q2: What are the known resistance mutations to this compound?
A2: The primary resistance mutation that has been identified for this compound is the A364V substitution in the Gag polyprotein.[1][6] It is crucial to monitor for the emergence of this mutation during serial passage experiments.
Q3: What are the potential off-target effects of this compound?
A3: As this compound's development was halted, comprehensive public data on its off-target effects is limited. However, like many small molecule inhibitors, it has the potential to interact with other cellular proteins. Potential off-target effects could theoretically involve cellular pathways that interact with HIV-1 Gag during the viral assembly and budding process, which involves host cell machinery like the ESCRT pathway.[7][8]
Q4: How can I assess the cytotoxicity of this compound in my cell lines?
A4: Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line.[9][10][11] It is recommended to perform these assays in parallel with your antiviral activity assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity at Effective Antiviral Concentrations | Off-target effects or inherent cytotoxicity of the compound in the specific cell line. | 1. Determine the CC50 using a standard cytotoxicity assay. 2. Calculate the Selectivity Index (SI = CC50/EC50). A higher SI value indicates a better therapeutic window. 3. Consider using a different cell line that may be less sensitive to the compound's cytotoxic effects. 4. Perform kinome or proteome profiling to identify potential off-target interactions. |
| Loss of Antiviral Activity Over Time | Development of resistance. | 1. Sequence the Gag gene of the resistant virus to check for the A364V mutation or other potential resistance-conferring mutations. 2. Perform cross-resistance studies with other maturation inhibitors. |
| Inconsistent Antiviral Potency (EC50 values) | Experimental variability, cell passage number, or virus stock quality. | 1. Standardize cell passage numbers for all experiments. 2. Use a well-characterized and titered virus stock. 3. Include a known positive control inhibitor in all assays. |
| Unexpected Changes in Cellular Morphology or Function | Potential off-target effects on cellular pathways. | 1. Visually inspect cells for morphological changes (e.g., using microscopy). 2. Assess key cellular functions that might be affected by Gag-interacting host factors (e.g., endosomal sorting, cytokine signaling). 3. Utilize proteomic approaches to identify altered cellular protein expression or phosphorylation states. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a given cell line by 50%.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the this compound dilutions. Include a "cells only" (no drug) control and a "medium only" (no cells) blank.
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Assessing On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly binds to its intended target (HIV-1 Gag) within intact cells.
Methodology:
-
Culture cells susceptible to HIV-1 infection and infect them with a laboratory-adapted HIV-1 strain.
-
Lyse the infected cells to prepare a cell lysate containing the HIV-1 Gag protein.
-
Treat aliquots of the cell lysate with either this compound (at various concentrations) or a vehicle control (e.g., DMSO).
-
Heat the treated lysate aliquots across a range of temperatures.
-
After heating, centrifuge the samples to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the soluble fraction for the presence of HIV-1 Gag (p24) using Western blotting or an ELISA.
-
A shift in the thermal denaturation curve of Gag in the presence of this compound compared to the vehicle control indicates target engagement.
Protocol 3: Profiling Off-Target Kinase Inhibition
Objective: To identify potential off-target interactions of this compound with cellular kinases.
Methodology:
-
Utilize a commercial kinome profiling service that offers screening against a broad panel of human kinases.[12][13][14][15][16]
-
Provide the service with a sample of this compound at a specified concentration (typically 1-10 µM).
-
The service will perform in vitro activity assays to measure the percentage of inhibition of each kinase in the panel by this compound.
-
The results will be provided as a report, often including a "kinome map" to visualize the selectivity of the compound. Any significant inhibition of kinases other than the intended target should be further investigated.
Visualizations
Caption: this compound's mechanism of action in the HIV-1 maturation pathway.
Caption: A logical workflow for investigating potential off-target effects.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]
- 4. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. How HIV-1 Gag Manipulates Its Host Cell Proteins: A Focus on Interactors of the Nucleocapsid Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Optimizing the Chemical Synthesis of Fipravirimat (GSK3640254)
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Fipravirimat (GSK3640254), a potent HIV-1 maturation inhibitor. This resource provides troubleshooting advice in a direct question-and-answer format to address specific challenges that may arise during synthesis, ultimately aiming to improve reaction yields and purity.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is derived from the natural product betulinic acid. The synthesis involves several key transformations, including modification of the C-3 position of the triterpenoid core and the introduction of a substituted cyclohex-3-ene-1-carboxylic acid moiety.
Q1: I am experiencing low yields during the initial esterification of betulinic acid at the C-3 position. What are the potential causes and solutions?
A1: Low yields in the initial esterification step are often due to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Incomplete Reaction: Ensure that the betulinic acid starting material is completely dry, as residual moisture can quench the reagents. The choice of coupling agents and base is critical. Consider using a stronger activating agent for the carboxylic acid, such as HATU or HOBt, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Steric Hindrance: The C-3 hydroxyl group of the betulinic acid core is sterically hindered. To overcome this, you may need to increase the reaction time and/or temperature. Microwave-assisted synthesis can sometimes improve yields for sterically hindered transformations.
-
Reagent Purity: Verify the purity of your reagents, especially the acylating agent and coupling reagents, as impurities can lead to side reactions and lower yields.
Q2: The introduction of the fluoromethyl group on the cyclohexene ring is proving difficult, with low conversion rates. How can I improve this step?
A2: The fluorination step can be challenging. Success often depends on the choice of fluorinating agent and the nature of the substrate.
-
Fluorinating Agent: The reactivity of fluorinating agents varies significantly. If you are using a milder agent like DAST, consider switching to a more reactive one such as Deoxo-Fluor®. The choice may depend on the functional group tolerance of your intermediate.
-
Reaction Conditions: Anhydrous conditions are paramount for most fluorination reactions. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). The solvent can also play a crucial role; polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often used.
-
Substrate Reactivity: The reactivity of the substrate is key. If you are performing a nucleophilic fluorination on a leaving group (e.g., a tosylate or mesylate), ensure the precursor is of high purity and the leaving group is well-activated.
Q3: I am observing the formation of multiple side products during the coupling of the modified cyclohexene moiety to the triterpenoid core. How can I increase the selectivity of this reaction?
A3: The formation of side products during this coupling step is likely due to competing reactions or lack of chemoselectivity.
-
Protecting Groups: Ensure that all other reactive functional groups on both the triterpenoid core and the cyclohexene fragment are adequately protected. For example, any free hydroxyl or amino groups should be protected with robust protecting groups that are stable to the coupling conditions.
-
Reaction Type and Catalyst: The choice of coupling reaction is critical. If using a cross-coupling reaction (e.g., Suzuki or Stille), the selection of the palladium catalyst and ligands is vital for achieving high selectivity and yield. Consider screening a panel of catalysts and ligands to find the optimal combination for your specific substrates.
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. Adding one reactant slowly to the other can sometimes minimize the formation of side products.
Q4: The final deprotection step to yield this compound is resulting in a mixture of partially deprotected intermediates and the final product. How can I achieve clean deprotection?
A4: Incomplete or non-selective deprotection is a common challenge in multi-step synthesis.
-
Orthogonal Protecting Groups: The ideal solution is to have used an orthogonal protecting group strategy from the outset, where each protecting group can be removed under specific conditions without affecting the others.
-
Deprotection Conditions: If you are struggling with a specific deprotection, you may need to optimize the reaction conditions. This could involve changing the reagent, solvent, temperature, or reaction time. For example, if you are removing a silyl ether, you might screen different fluoride sources (e.g., TBAF, HF-pyridine).
-
Stepwise Deprotection: If a one-pot global deprotection is not clean, consider a stepwise deprotection strategy where you remove one protecting group at a time, with purification of the intermediate at each stage.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for key steps in the synthesis of this compound analogs, based on literature for similar triterpenoid modifications. Actual yields for this compound may vary.
| Step | Reaction | Reagents & Conditions | Typical Yield (%) |
| 1 | Esterification of Betulinic Acid (C-3 OH) | Carboxylic acid, DCC, DMAP, DCM, rt, 12h | 70-90 |
| 2 | Introduction of Amine at C-17 | Reductive amination: Aldehyde/Ketone, Amine, NaBH(OAc)₃, DCE, rt, 24h | 60-80 |
| 3 | Fluorination of Side Chain | Alcohol, Deoxo-Fluor®, DCM, 0 °C to rt, 4h | 50-70 |
| 4 | Final Deprotection | e.g., Boc deprotection: TFA, DCM, rt, 2h | 85-95 |
Experimental Protocols
Below are generalized experimental protocols for key reactions in the synthesis of this compound, based on common procedures for the modification of betulinic acid derivatives.
Protocol 1: Esterification of the C-3 Hydroxyl Group
-
Dissolve betulinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add the desired carboxylic acid (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination at the C-17 Position
-
To a solution of the C-17 aldehyde or ketone precursor (1.0 eq) in 1,2-dichloroethane (DCE), add the desired amine (1.2 eq) and acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the general synthetic workflow and a troubleshooting decision tree for yield improvement.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Refining Fipravirimat Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo animal studies with the HIV-1 maturation inhibitor, Fipravirimat (GSK3640254).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental antiretroviral drug belonging to the class of maturation inhibitors.[1][2] It specifically targets the final step in the processing of the HIV-1 Gag polyprotein, preventing its cleavage by the viral protease.[2] This disruption of the viral maturation process results in the formation of non-infectious, immature virus particles, thereby inhibiting viral replication.[2]
Q2: What is the current development status of this compound?
A2: this compound (also known as GSK3640254) was under development by ViiV Healthcare for the treatment of HIV/AIDS.[1][3] However, its development was discontinued in 2023.[1] Despite this, the compound remains a subject of research interest.
Q3: Are there established in vivo dosages for this compound in animal models?
A3: Specific, publicly available data on established in vivo dosages for this compound in various animal models is limited. Preclinical development data, which would include detailed dosage information, is often proprietary. Researchers will likely need to perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental goals. For guidance, one could look at preclinical data for other HIV maturation inhibitors, such as Bevirimat (PA-457), keeping in mind that direct extrapolation is not recommended.
Q4: What animal models are typically used for studying HIV-1 maturation inhibitors?
A4: Animal models commonly used in the preclinical evaluation of antiretroviral drugs include macaque models (for SIV or SHIV infection) and humanized mice models (for HIV-1 infection).[4] These models are valuable for assessing the efficacy, pharmacokinetics, and pharmacodynamics of new drug candidates.[4][5] The choice of model will depend on the specific research question.
Troubleshooting Guide
Issue 1: Difficulty in Determining a Starting Dose for In Vivo Studies
-
Possible Cause: Lack of publicly available preclinical data for this compound.
-
Troubleshooting Steps:
-
Literature Review of Analogs: Conduct a thorough literature search for preclinical studies on other HIV maturation inhibitors like Bevirimat or BMS-955176. While not directly transferable, the dosage ranges and pharmacokinetic data from these studies can provide a rational starting point for dose-ranging studies.
-
In Vitro to In Vivo Extrapolation: Utilize in vitro EC50 (50% effective concentration) data for this compound against HIV-1. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can help in predicting a plasma concentration target for in vivo efficacy.[6][7]
-
Allometric Scaling: If any pharmacokinetic data from a single animal species is available, allometric scaling can be used to estimate starting doses for other species.[7] However, this method has its limitations and should be used with caution.
-
Consult FDA Guidance: Review the FDA's guidance on estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers for principles on dose escalation and safety factor application, which can be adapted for preclinical studies.[8]
-
Issue 2: Poor Drug Exposure or High Variability in Pharmacokinetic Studies
-
Possible Cause: Issues with drug formulation, route of administration, or species-specific metabolism.
-
Troubleshooting Steps:
-
Formulation Optimization: this compound is a complex small molecule.[3] Ensure the formulation is appropriate for the chosen route of administration and enhances solubility and absorption. Consider using excipients that improve bioavailability.
-
Route of Administration: The route of administration can significantly impact drug exposure.[9] If oral administration results in low bioavailability, consider alternative routes such as subcutaneous or intravenous injection for initial pharmacokinetic studies to determine systemic clearance and volume of distribution.[5]
-
Species Selection: Metabolic pathways can differ significantly between species.[10] If you observe unexpectedly rapid clearance, consider that the chosen animal model may have a high rate of metabolism for this class of compound. In vitro metabolism studies using liver microsomes from different species can help in selecting a more appropriate model.
-
Issue 3: Unexpected Toxicity or Adverse Events in Animal Subjects
-
Possible Cause: Off-target effects of the compound or vehicle-related toxicity.
-
Troubleshooting Steps:
-
Dose De-escalation: Immediately reduce the dose or temporarily halt administration if significant adverse effects are observed.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[11]
-
Clinical Monitoring: Implement a robust monitoring plan for clinical signs of toxicity, such as changes in weight, behavior, and food/water intake.[12]
-
Histopathology: At the end of the study, perform a thorough necropsy and histopathological examination of major organs to identify any potential target organs of toxicity.[11]
-
Data Presentation
Due to the limited public data for this compound, the following table provides representative pharmacokinetic data for another HIV maturation inhibitor, Bevirimat, in healthy human volunteers, which can serve as a conceptual reference.
Table 1: Single-Dose Pharmacokinetics of Bevirimat in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 25 | 250 | 1-3 | 10,000 | 60-80 |
| 50 | 500 | 1-3 | 20,000 | 60-80 |
| 100 | 1000 | 1-3 | 40,000 | 60-80 |
| 250 | 2500 | 1-3 | 100,000 | 60-80 |
Data is approximated from publicly available information on Bevirimat for illustrative purposes.[13]
Experimental Protocols
Protocol 1: General Procedure for a Dose-Ranging Tolerability Study in Mice
-
Animal Model: 6-8 week old BALB/c mice.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2-5: this compound at escalating doses (e.g., 10, 30, 100, 300 mg/kg).
-
-
Administration: Oral gavage, once daily for 7 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Observe for any changes in behavior, posture, or activity.
-
-
Endpoint: At day 8, collect blood for complete blood count and serum chemistry analysis. Euthanize animals and perform gross necropsy. Collect major organs for histopathological examination.
-
Data Analysis: Determine the maximum tolerated dose (MTD), defined as the highest dose that does not cause significant toxicity.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Groups:
-
Group 1: this compound, single intravenous (IV) dose (e.g., 5 mg/kg).
-
Group 2: this compound, single oral (PO) dose (e.g., 20 mg/kg).
-
-
Sample Collection: Collect blood samples via the cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability.
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 maturation pathway.
Caption: Experimental workflow for refining this compound dosage in vivo.
Caption: Logical relationship for troubleshooting poor in vivo efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Maturation inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound - ViiV Healthcare - AdisInsight [adisinsight.springer.com]
- 4. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Validation of Long-Term Treatment with Antiretroviral Drugs in a Model of SIV-Infected Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Side Effects of Pet Medications | PetMD [petmd.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Fipravirimat (GSK3640254) Mass Spectrometry Detection
Welcome to the technical support center for the bioanalytical analysis of Fipravirimat (GSK3640254) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust detection of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in plasma samples?
A1: A validated method for the determination of this compound (GSK3640254) in human plasma utilizes liquid-liquid extraction (LLE) or protein precipitation. For LLE, methyl tert-butyl ether can be used. Protein precipitation is a simpler and faster alternative.
Q2: What are the primary mass spectrometry parameters for this compound detection?
A2: this compound is typically analyzed using an ultra-high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS). The detection is performed in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transition for this compound is m/z 727.6 → 179.1. For the isotopically labeled internal standard, [²H₄¹³C₂¹⁵N]GSK3640254, the transition is m/z 734.6 → 186.2.[1]
Q3: What is a suitable analytical column and mobile phase for the chromatographic separation of this compound?
A3: A Waters CSH C18 column (50 x 2.1 mm, 1.7 µm) has been successfully used for the chromatographic separation of this compound.[1] The mobile phase typically consists of a mixture of 5 mM ammonium formate (pH 3) and an organic solvent blend of acetonitrile/methanol (90/10, v/v).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ESI source parameters. | Optimize capillary voltage (typically 3–5 kV in positive mode), nebulizer gas pressure, drying gas temperature and flow rate.[2] Ensure the spray is stable and consistent. |
| Inefficient sample extraction. | Evaluate and optimize the protein precipitation or liquid-liquid extraction procedure to ensure high and reproducible recovery. | |
| Matrix effects (ion suppression). | Matrix effects can result from co-eluting endogenous components from the biological sample.[3] To mitigate this, improve sample clean-up, adjust chromatographic conditions to separate this compound from interfering components, or use a stable isotope-labeled internal standard to compensate for signal variability.[3][4] | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate mobile phase composition. | Ensure the mobile phase pH is suitable for the analyte and column chemistry. The use of additives like formic acid or ammonium formate can improve peak shape. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if performance does not improve. Use of a guard column is recommended to protect the analytical column. | |
| Injection of sample in a solvent stronger than the mobile phase. | If possible, the sample should be dissolved in the initial mobile phase to ensure good peak shape. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. A column temperature of 65°C has been reported for this compound analysis.[1] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system regularly. |
| Dirty ion source. | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UHPLC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| This compound (GSK3640254) MRM Transition | m/z 727.6 → 179.1 |
| Internal Standard ([²H₄¹³C₂¹⁵N]GSK3640254) MRM Transition | m/z 734.6 → 186.2[1] |
| Plasma Assay Range | 3.00 to 1,000 ng/mL[1] |
Table 2: Chromatographic Conditions
| Parameter | Value |
| Analytical Column | Waters CSH C18, 50 x 2.1 mm, 1.7 µm[1] |
| Mobile Phase A | 5 mM Ammonium Formate (pH 3) |
| Mobile Phase B | Acetonitrile/Methanol (90/10, v/v)[1] |
| Flow Rate | 0.7 mL/min[1] |
| Column Temperature | 65°C[1] |
| Run Time | ~3.5 minutes[1] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add a suitable volume of ice-cold acetonitrile containing the internal standard. A common ratio is 3:1 (acetonitrile:plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in the initial mobile phase.
-
Vortex briefly and centrifuge again to remove any remaining particulates before injection into the LC-MS/MS system.
2. UHPLC-MS/MS Analysis
-
Equilibrate the Waters CSH C18 column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the column.
-
Run the chromatographic separation using a gradient elution with the mobile phases described in Table 2.
-
Perform detection using a tandem mass spectrometer operating in positive ESI and MRM mode, monitoring the transitions specified in Table 1.
Visualizations
Caption: Workflow for this compound analysis.
Caption: this compound's mechanism of action.
References
- 1. This compound - ViiV Healthcare - AdisInsight [adisinsight.springer.com]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fipravirimat and Other HIV Maturation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Fipravirimat (GSK3640254) with other key HIV maturation inhibitors, Bevirimat (PA-457) and GSK3532795 (BMS-955176). The data presented is compiled from various preclinical and clinical studies to aid in understanding the comparative potency and resistance profiles of these compounds.
Introduction to HIV Maturation Inhibitors
HIV-1 maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral replication cycle.[1] Unlike other antiretrovirals that inhibit viral enzymes like reverse transcriptase or protease, maturation inhibitors disrupt the proteolytic cleavage of the Gag polyprotein.[1][2] Specifically, they prevent the cleavage of the capsid precursor protein (p25 or CA-SP1) into the mature capsid protein (p24 or CA), a crucial step for the formation of infectious viral particles.[3][4] This unique mechanism of action makes them a valuable tool against multidrug-resistant HIV strains.[1]
Comparative Efficacy of HIV Maturation Inhibitors
The in vitro efficacy of this compound, Bevirimat, and GSK3532795 has been evaluated against wild-type HIV-1 and various strains carrying resistance mutations. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, for each inhibitor.
| Inhibitor | HIV-1 Strain | Cell Line | EC50 (nM) | Citation |
| This compound (GSK3640254) | Wild-type (Panel of clinical isolates) | PBMCs | 9 (mean) | [5][6] |
| Library of subtype B and C with Gag polymorphisms | - | 33 (mean EC90) | [5] | |
| Bevirimat (PA-457) | Wild-type | - | ~10 | [7] |
| HIV-1-infected H9 lymphocytes | H9 | 3.5 | [8] | |
| GSK3532795 (BMS-955176) | Resistant to GSK3532795 (A364V mutant) | - | >250 | [1][9] |
Table 1: In Vitro Efficacy Against Wild-Type and Polymorphic HIV-1 Strains
Resistance Profiles
A critical factor in the development of antiretroviral drugs is their susceptibility to resistance mutations.
-
Bevirimat: The clinical development of Bevirimat was halted due to its lack of efficacy against naturally occurring polymorphisms in the Gag spacer peptide 1 (SP1) region, particularly within the glutamine-valine-threonine (QVT) motif.[10][11] The V362I mutation has also been shown to confer strong resistance.[10]
-
GSK3532795: This second-generation inhibitor was designed to be effective against Bevirimat-resistant strains.[1][12] However, in vitro and clinical studies revealed that mutations such as A364V and V362I (often accompanied by secondary mutations) could confer resistance to GSK3532795.[1][9][11] Higher rates of gastrointestinal intolerability and treatment-emergent resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone also contributed to the discontinuation of its development.[3]
-
This compound: As a next-generation maturation inhibitor, this compound demonstrated potent activity against a broad range of HIV-1 strains with Gag polymorphisms.[5][6] Despite its improved profile, the A364V mutation in the Gag region was identified as a primary resistance pathway, which ultimately led to the cessation of its development in 2023.[5][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of HIV maturation inhibitors and a typical experimental workflow for evaluating their in vitro efficacy.
References
- 1. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance profile and cross-resistance of HIV-1 among patients failing a non-nucleoside reverse transcriptase inhibitor-containing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Phosphorus Analogs of Bevirimat: Synthesis, Evaluation of Anti-HIV-1 Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study | PLOS One [journals.plos.org]
- 10. Bevirimat - Wikipedia [en.wikipedia.org]
- 11. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. librarysearch.colby.edu [librarysearch.colby.edu]
- 13. Second Generation Inhibitors of HIV-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Spectrum of Fipravirimat (Lenacapavir) Across HIV-1 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fipravirimat, also known as Lenacapavir or GS-6207, is a pioneering first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] Its novel mechanism of action, which disrupts multiple phases of the viral replication cycle, marks a significant advancement in antiretroviral therapy.[2][3] This guide provides an objective comparison of this compound's antiviral performance across a spectrum of HIV-1 subtypes, supported by experimental data and detailed methodologies, to aid in research and development efforts.
This compound has demonstrated potent in vitro antiviral activity at picomolar concentrations against all tested subtypes of HIV-1.[4] It interferes with critical steps in the viral lifecycle, including capsid-mediated nuclear uptake, virus assembly and release, and the formation of the mature capsid core.[5][6] Notably, it maintains its high potency against HIV-1 strains that are resistant to existing classes of antiretroviral drugs.[1][7]
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 subtypes and clinical isolates, presenting the half-maximal effective concentration (EC50) values. For context, comparative data for other antiretroviral agents are included where available.
| Compound | Cell Type | HIV-1 Subtypes/Isolates | Mean EC50 (pM) | Reference |
| This compound (Lenacapavir/GS-6207) | MT-4 cells | Laboratory Strain | 100 | [8] |
| This compound (Lenacapavir/GS-6207) | PBMCs | 23 clinical isolates (all major subtypes) | 50 | [7] |
| This compound (Lenacapavir/GS-6207) | PBMCs | 51 primary isolates (treatment-naïve and -experienced) | 95 | [9] |
| This compound (Lenacapavir/GS-6207) | Primary human CD4+ T-cells and macrophages | Laboratory Strain | >10-fold more potent than EFV, DTG, and ATV | [7] |
| Efavirenz (EFV) | Primary human CD4+ T-cells and macrophages | Laboratory Strain | - | [7] |
| Dolutegravir (DTG) | Primary human CD4+ T-cells and macrophages | Laboratory Strain | - | [7] |
| Atazanavir (ATV) | Primary human CD4+ T-cells and macrophages | Laboratory Strain | - | [7] |
PBMCs: Peripheral Blood Mononuclear Cells EC50: The concentration of a drug that gives half-maximal response.
Experimental Protocols
The determination of this compound's antiviral activity involves standardized in vitro assays. Below are detailed methodologies for key experiments cited.
1. Cell-Based Antiviral Activity Assay in PBMCs
-
Objective: To determine the EC50 value of this compound against clinical isolates of HIV-1 in primary human cells.
-
Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (IL-2).
-
Virus: Clinical HIV-1 isolates from various subtypes are obtained from patient samples and propagated in stimulated PBMCs. The viral stock titer is determined, often by measuring p24 antigen concentration.
-
Assay Procedure:
-
Stimulated PBMCs are plated in 96-well plates.
-
Serial dilutions of this compound are prepared and added to the wells.
-
A standardized amount of HIV-1 isolate (based on multiplicity of infection, MOI) is added to the wells containing cells and the drug.
-
The plates are incubated at 37°C in a 5% CO2 incubator.
-
After a defined incubation period (e.g., 7 days), the cell-free supernatant is harvested.
-
-
Data Analysis: The concentration of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[10] The percentage of viral inhibition is calculated relative to control wells (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Single-Cycle Infectivity Assay
-
Objective: To rapidly assess the inhibitory effect of this compound on a single round of viral replication.[11]
-
Cells: Human embryonic kidney (HEK) 293T cells are commonly used for producing pseudovirus particles, and TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing Tat-responsive luciferase and β-galactosidase reporter genes) are often used as target cells.[12]
-
Virus Production: Pseudoviruses are generated by co-transfecting 293T cells with an HIV-1 genomic vector (lacking the env gene but containing a reporter gene like luciferase) and a second plasmid expressing an envelope glycoprotein from a specific HIV-1 subtype.[11][13]
-
Assay Procedure:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the cells.
-
A standardized amount of Env-pseudotyped virus is added to each well.
-
The plates are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
-
Data Analysis: The cells are lysed, and luciferase activity is measured using a luminometer.[12][13] The reduction in luciferase signal in the presence of the drug compared to the virus control is used to calculate the percentage of inhibition and subsequently the EC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound's multi-stage inhibition of the HIV-1 lifecycle.
Caption: General workflow for in vitro HIV-1 antiviral activity assays.
Resistance Profile
An essential aspect of any antiretroviral agent is its resistance profile. Studies have shown that there is no pre-existing resistance to this compound among treatment-naïve or treatment-experienced individuals.[1][4] Furthermore, this compound maintains its full potency against a wide range of HIV-1 mutants that are resistant to other classes of antiretroviral drugs.[7] The prevalence of naturally occurring drug resistance mutations associated with this compound is exceedingly low, estimated at less than 1% across various HIV-1 clades, supporting its potential for broad effectiveness.[14][15]
References
- 1. natap.org [natap.org]
- 2. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GS-6207, A POTENT AND SELECTIVE FIRST-IN-CLASS LONG-ACTING HIV-1 CAPSID INHIBITOR [natap.org]
- 8. A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication [mdpi.com]
- 9. gilead.com [gilead.com]
- 10. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Evaluation of HIV-1 capsid genetic variability and lenacapavir (GS-6207) drug resistance-associated mutations according to viral clades among drug-naive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Fipravirimat: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Fipravirimat (also known as GSK3640254 or BMS-986197) is a second-generation HIV-1 maturation inhibitor that was under clinical development by ViiV Healthcare and GSK.[1] The drug targets the final stages of the viral lifecycle, specifically the cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[1][2][3] Although its development was discontinued in early 2023, understanding its cross-resistance profile remains crucial for the development of future maturation inhibitors and for comprehending HIV-1 resistance mechanisms.[1] This guide provides a comparative analysis of this compound's cross-resistance with other antiretroviral (ARV) classes, supported by available experimental data and detailed methodologies.
Mechanism of Action of Maturation Inhibitors
This compound, like other maturation inhibitors, functions by binding to the viral Gag polyprotein. This binding event specifically inhibits the cleavage of the capsid precursor protein (p25) into the mature capsid protein (p24) and the spacer peptide 1 (SP1).[4][5] This disruption of the final step in the Gag processing cascade leads to the production of immature, non-infectious virions.[3][5]
Cross-Resistance Profile of this compound
A key aspect of any new antiretroviral is its activity against viral strains that are already resistant to existing drugs. As this compound belongs to a distinct class of ARVs, it was anticipated to have a low potential for cross-resistance with other classes such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).
Quantitative Analysis of Antiviral Activity
A pivotal study by Dicker et al. in 2022 provided a detailed virological profile of this compound (GSK3640254).[2][4][6] The study evaluated the in vitro antiviral activity of this compound against a panel of HIV-1 clinical isolates and site-directed mutants carrying Gag polymorphisms that conferred resistance to earlier-generation maturation inhibitors.
The findings from this study are summarized in the table below. This compound demonstrated potent activity against a broad range of HIV-1 strains, including those with polymorphisms that reduced the susceptibility to the first-generation maturation inhibitor, bevirimat.[2][4]
| HIV-1 Strain/Mutant | Drug Class Resistance | This compound (GSK3640254) EC50 Fold Change * | Reference |
| Wild-Type (Reference) | - | 1.0 | Dicker et al., 2022 |
| Panel of Clinical Isolates (Subtypes A, B, C, CRF01_AE) | Varies | Mean EC50 of 9 nM | Dicker et al., 2022[6] |
| Site-Directed Mutants with Gag Polymorphisms (e.g., V362I, V370A) | Maturation Inhibitor | Retained potent activity | Dicker et al., 2022[5] |
| Gag A364V Mutant | Maturation Inhibitor | Reduced susceptibility (EC50 = 143 nM) | Dicker et al., 2022[5] |
| Data presented is a summary. For complete dataset, refer to the primary publication. |
Note: The primary resistance mutation identified for this compound is the Gag A364V substitution, which emerged both in cell culture resistance selection studies and in a Phase IIa clinical trial.[2][6]
Experimental Protocols
The evaluation of this compound's antiviral activity and resistance profile involved standard in vitro assays. The general methodologies are outlined below.
Antiviral Susceptibility Assay (Phenotypic Assay)
A common method to determine the susceptibility of HIV-1 to an antiviral agent is the use of a cell-based assay with a reporter gene, such as luciferase.
Detailed Methodology:
-
Virus Production: Recombinant HIV-1 strains, including wild-type and those with specific resistance mutations, are generated by transfecting proviral DNA into producer cells (e.g., 293T cells).[7] The supernatant containing the virus is then harvested.
-
Cell Culture: Target cells permissive to HIV-1 infection and engineered to express a reporter gene (e.g., TZM-bl cells containing a luciferase gene under the control of the HIV-1 LTR) are seeded in 96-well plates.[8][9]
-
Drug Dilution: this compound and other reference antiretrovirals are serially diluted to create a range of concentrations.
-
Infection: The target cells are pre-incubated with the drug dilutions before the addition of the virus.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours) to allow for viral entry, replication, and expression of the reporter gene.[9]
-
Data Acquisition: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.[8][9]
-
Data Analysis: The 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of viral replication, is calculated by plotting the percentage of inhibition against the drug concentration. The fold change in EC50 for a mutant virus is determined by dividing its EC50 by the EC50 of the wild-type virus.
Resistance Selection Studies
To identify potential resistance mutations, HIV-1 is cultured in the presence of escalating concentrations of the investigational drug over an extended period.
Methodology:
-
Initial Culture: Wild-type HIV-1 is cultured in a permissive cell line (e.g., MT-2 cells) in the presence of a low concentration of this compound.
-
Serial Passage: As the virus replicates, the supernatant is passaged to fresh cells with gradually increasing concentrations of the drug.
-
Monitoring: Viral replication is monitored at each passage, typically by measuring p24 antigen levels in the culture supernatant.
-
Genotypic Analysis: Once the virus demonstrates reduced susceptibility to the drug (i.e., it can replicate at higher concentrations), the viral RNA is extracted, and the Gag gene is sequenced to identify mutations that have been selected.
Conclusion
This compound demonstrated a promising in vitro profile with potent activity against a wide range of HIV-1 isolates, including those with polymorphisms that confer resistance to earlier maturation inhibitors. Its novel mechanism of action suggests a lack of cross-resistance with existing antiretroviral classes. However, the emergence of the Gag A364V mutation, which confers reduced susceptibility to this compound, highlighted a potential pathway for resistance. While the clinical development of this compound has been halted, the data gathered from its preclinical and clinical studies provide valuable insights for the continued development of maturation inhibitors as a potential new class of antiretroviral therapy.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 Maturation - Eric Freed [grantome.com]
- 4. journals.asm.org [journals.asm.org]
- 5. GSK3640254 IS A NOVEL MATURATION INHIBITOR WITH AN OPTIMIZED VIROLOGY PROFILE [natap.org]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. hiv.lanl.gov [hiv.lanl.gov]
Validating Fipravirimat's In Vivo Efficacy: A Comparative Guide for HIV-1 Research in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo efficacy of Fipravirimat, a novel HIV-1 maturation inhibitor, against established antiretroviral therapies in mouse models. Due to the limited availability of public data on this compound's performance in such models, this document presents a representative comparison based on established experimental protocols and expected outcomes for its drug class. The data herein is illustrative and intended to guide the design and interpretation of future preclinical studies.
Performance Comparison: this compound vs. Combination ART
The following table outlines a hypothetical, yet plausible, comparison of this compound with a standard-of-care combination antiretroviral therapy (cART) regimen, such as Tenofovir Disoproxil Fumarate (TDF), Emtricitabine (FTC), and Dolutegravir (DTG), in a humanized mouse model of HIV-1 infection.[1][2] This combination targets different stages of the viral lifecycle, providing a robust benchmark for comparison.
| Feature | This compound | Combination ART (TDF/FTC/DTG) |
| Drug Class | HIV-1 Maturation Inhibitor | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Integrase Strand Transfer Inhibitor (INSTI) |
| Mechanism of Action | Inhibits the final step of Gag protein processing, preventing the formation of mature, infectious virions. | TDF/FTC: Inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA. DTG: Blocks the integrase enzyme, preventing the integration of viral DNA into the host cell's genome. |
| Primary Efficacy Endpoint | Reduction in plasma HIV-1 RNA (viral load). | Significant reduction in plasma HIV-1 RNA (viral load). |
| Secondary Efficacy Endpoint | Preservation or increase in human CD4+ T cell counts. | Preservation or increase in human CD4+ T cell counts. |
| Hypothetical Viral Load Reduction (log10 copies/mL) | >2.0 log10 reduction from baseline. | >3.0 log10 reduction from baseline, often to undetectable levels. |
| Expected Impact on CD4+ T cells | Stabilization or modest increase in CD4+ T cell counts. | Robust increase in peripheral blood CD4+ T cell counts. |
Experimental Protocols
A robust evaluation of in vivo efficacy relies on a well-defined experimental protocol. The following is a representative methodology for assessing the antiviral activity of a test compound like this compound in a humanized mouse model.
Humanized Mouse Model
-
Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice transplanted with human CD34+ hematopoietic stem cells are commonly used.[3] This model establishes a multi-lineage human immune system, including T cells, which are the primary targets of HIV-1.
-
Reconstitution Confirmation: Prior to infection, the level of human immune cell reconstitution is confirmed by flow cytometry analysis of peripheral blood, ensuring a sufficient number of human CD4+ T cells.
HIV-1 Infection
-
Virus Strain: A well-characterized HIV-1 strain (e.g., NL4-3, BaL) is used for infection.
-
Infection Route: Mice are infected via intravenous or intraperitoneal injection of a predetermined viral titer.
-
Monitoring: Plasma viral load is monitored weekly to confirm the establishment of a stable infection before initiating treatment.
Drug Administration
-
Vehicle Control Group: A cohort of infected mice receives a vehicle solution without the active drug to serve as a baseline for viral replication.
-
This compound Group: A cohort of infected mice receives this compound, administered orally at a dose determined by prior pharmacokinetic studies.
-
Comparator Group: A cohort of infected mice receives the combination ART regimen (e.g., TDF/FTC/DTG) as a positive control.[2]
-
Dosing Schedule: Treatment is administered daily for a specified period, typically several weeks, to assess both the initial and sustained antiviral response.
Efficacy Assessment
-
Viral Load Quantification: Plasma is collected at regular intervals, and HIV-1 RNA levels are quantified using real-time PCR. The primary outcome is the change in viral load from baseline.
-
Immunophenotyping: Peripheral blood and tissues (spleen, lymph nodes) are collected at the end of the study to analyze human immune cell populations, particularly the absolute counts and percentages of CD4+ and CD8+ T cells, using flow cytometry.
-
Toxicity Monitoring: Mice are monitored for signs of toxicity, including weight loss and changes in behavior, throughout the study.
Visualizing the Process and Pathway
To better understand the experimental design and the mechanism of action of this compound, the following diagrams are provided.
Experimental workflow for in vivo antiviral efficacy testing.
This compound's mechanism of action in the HIV-1 lifecycle.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Combined cART including Tenofovir Disoproxil, Emtricitabine, and Dolutegravir has potent therapeutic effects in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monotherapy with either dolutegravir or raltegravir fails to durably suppress HIV viraemia in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fipravirimat's Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fipravirimat's performance in engaging its target within primary human cells, benchmarked against other key HIV-1 inhibitors. The data presented herein is supported by detailed experimental protocols to aid in the design and interpretation of target validation studies.
This compound (formerly GSK3640254) is a second-generation HIV-1 maturation inhibitor. Its mechanism of action is to block the final step of Gag polyprotein processing, specifically the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction. This inhibition leads to the production of immature, non-infectious virions.[1][2] While development of this compound was discontinued for strategic reasons, its potent target engagement and unique mechanism of action make it a valuable case study for researchers in antiviral drug development.
Comparative Antiviral Activity in Primary Cells
The following table summarizes the in vitro antiviral potency of this compound and comparator compounds in primary human peripheral blood mononuclear cells (PBMCs), a key cell type in HIV-1 infection.
| Compound | Drug Class | Target | EC50 in PBMCs (nM) |
| This compound (GSK3640254) | Maturation Inhibitor | Gag (CA-SP1 cleavage) | ~9 |
| Bevirimat (PA-457) | Maturation Inhibitor | Gag (CA-SP1 cleavage) | >10 (variable) |
| BMS-955176 | Maturation Inhibitor | Gag (CA-SP1 cleavage) | Potent activity demonstrated, specific EC50 in PBMCs not readily available in cited literature. |
| Lenacapavir (GS-6207) | Capsid Inhibitor | Capsid (multiple functions) | 0.05 - 0.16 |
Experimental Protocols
Antiviral Activity Assay in Primary Human PBMCs
This protocol determines the 50% effective concentration (EC50) of an antiviral compound in primary human PBMCs.
a. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh, healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate the T-lymphocytes, making them susceptible to HIV-1 infection.[3][4]
b. Infection and Treatment:
-
Wash the stimulated PBMCs to remove PHA.
-
Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
After infection, wash the cells to remove the viral inoculum.
-
Resuspend the infected cells in fresh culture medium containing serial dilutions of the test compound (e.g., this compound) and plate in a 96-well plate. Include a "virus control" (no compound) and a "cell control" (no virus).
c. Endpoint Measurement:
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On the final day, collect the culture supernatants.
-
Measure the level of HIV-1 replication by quantifying either:
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50% compared to the virus control.
Western Blot for HIV-1 Gag Processing
This assay directly visualizes the effect of maturation inhibitors on Gag processing.
a. Cell Infection and Lysis:
-
Infect PHA-stimulated PBMCs with HIV-1 as described above.
-
Culture the infected cells in the presence of different concentrations of the maturation inhibitor (e.g., this compound) for 48-72 hours.
-
Harvest the cells and the virus-containing supernatant separately.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Pellet the virions from the supernatant by ultracentrifugation and lyse the viral pellet.
b. SDS-PAGE and Western Blotting:
-
Quantify the protein concentration in the cell and viral lysates.
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween-20).
-
Probe the membrane with a primary antibody specific for HIV-1 Gag p24.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and visualize the results.[6][7] An accumulation of the p25 (CA-SP1) precursor and a corresponding decrease in mature p24 in the presence of the inhibitor confirms on-target activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[8]
a. Cell Treatment and Heating:
-
Treat intact PBMCs with the test compound or a vehicle control.
-
Heat the cell suspensions across a range of temperatures to induce protein denaturation.
-
Rapidly cool the samples and lyse the cells.
b. Protein Quantification:
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble Gag protein remaining at each temperature using an ELISA or Western blot.
c. Data Analysis:
-
Plot the amount of soluble Gag as a function of temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the Gag protein, confirming target engagement.
Visualizing Workflows and Pathways
Caption: HIV-1 maturation pathway and points of inhibition.
Caption: Workflow for determining antiviral EC50 in PBMCs.
Caption: Western blot workflow for Gag processing analysis.
References
- 1. Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I and II Study of the Safety, Virologic Effect, and Pharmacokinetics/Pharmacodynamics of Single-Dose 3-O-(3′,3′-Dimethylsuccinyl)Betulinic Acid (Bevirimat) against Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Amine Bevirimat Derivatives Are Potent and Broadly Active HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
